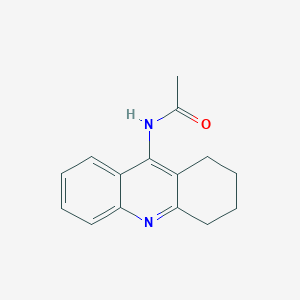

N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

316-84-7 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide |

InChI |

InChI=1S/C15H16N2O/c1-10(18)16-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,17,18) |

InChI Key |

SRBYGPZWIFFPFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2CCCCC2=NC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide typically involves the reaction of 9-amino-1,2,3,4-tetrahydroacridine with acetic anhydride . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

1.1 Acetylcholinesterase Inhibition

One of the primary applications of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide is as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. Studies have shown that derivatives of this compound exhibit potent AChE inhibitory activity in vitro, making them potential candidates for further development as therapeutic agents for cognitive enhancement and neuroprotection .

1.2 Neuroprotective Effects

Research indicates that compounds based on the tetrahydroacridine scaffold can reduce β-amyloid aggregation, a hallmark of Alzheimer’s pathology. For instance, hybrid compounds incorporating N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide have demonstrated significant neuroprotective effects against Aβ-induced neurotoxicity in cellular models . This suggests that such compounds could play a role in modifying disease progression in Alzheimer's patients.

1.3 Antileishmanial Activity

Recent studies have identified N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide derivatives as potential inhibitors against Leishmania infantum, the causative agent of leishmaniasis. The structure–activity relationship (SAR) studies revealed that certain modifications to the tetrahydroacridine structure enhance its efficacy against this parasite . This highlights its potential use in developing new treatments for neglected tropical diseases.

Case Studies

3.1 Synthesis and Evaluation of Hybrid Compounds

A notable case study involved the synthesis of novel tacrine-ferulic acid hybrids that incorporate N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide . These compounds were evaluated for their AChE inhibitory activity and ability to reduce Aβ aggregation. Among these hybrids, specific compounds demonstrated superior selectivity and potency compared to traditional AChE inhibitors.

3.2 Antileishmanial Efficacy

In another study focusing on antileishmanial activity, several tetrahydroacridine derivatives were synthesized and tested against Leishmania infantum promastigotes. The results indicated that some derivatives exhibited low micromolar IC₅₀ values while maintaining acceptable toxicity profiles . This positions them as promising candidates for further development into effective treatments for leishmaniasis.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide involves the inhibition of acetylcholinesterase, leading to an increase in acetylcholine levels in the brain . This helps in improving cognitive function in patients with Alzheimer’s disease. The compound also inhibits glycogen synthase kinase 3 beta, which plays a role in the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease . The molecular targets and pathways involved include the catalytic anionic site and the peripheral anionic site of acetylcholinesterase .

Comparison with Similar Compounds

Structural Modifications and Enzyme Inhibition

The pharmacological activity of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide derivatives is highly dependent on structural variations. Key modifications include:

Key Observations :

- Halogenation: Bromine or chlorine substituents on the phenyl ring (e.g., 12k) significantly enhance AChE/BChE inhibition compared to non-halogenated analogs (e.g., 12l) .

- Alkyl Chain Length : A heptyl or octyl chain optimizes binding to the enzyme’s peripheral anionic site, as seen in 12k and 12b .

Core Modifications and Physicochemical Properties

Modifications to the tetrahydroacridine core influence solubility and stability:

Key Observations :

- Methyl/Methoxy Groups : Substituents like 7-methoxy (2e) improve solubility in polar solvents, critical for bioavailability .

Hybrid Derivatives and Multitarget Activity

Incorporation of heterocyclic moieties diversifies biological activity:

Key Observations :

- Benzothiazole Derivatives : Compounds 14–19 show promise in multitarget approaches, combining antioxidant and enzyme inhibitory effects .

- Quaternary Ammonium Salts : Derivatives like 10-C10 exhibit enhanced solubility and prolonged action due to ionic interactions .

Key Observations :

Biological Activity

N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide is a compound derived from tetrahydroacridine, a structure known for its significant biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide features an acetamide functional group attached to a tetrahydroacridine moiety. The molecular formula is C_{14}H_{18}N_2O, with a molecular weight of approximately 230.31 g/mol. The structural characteristics contribute to its unique pharmacological properties.

The biological activity of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide can be attributed to its interactions with several biological targets:

- Acetylcholinesterase (AChE) Inhibition : Similar compounds have been shown to inhibit AChE, which is crucial for managing symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. Studies indicate that derivatives of tetrahydroacridine can exhibit potent AChE inhibitory activity with IC50 values in the nanomolar range .

- Neuroprotective Effects : Research suggests that tetrahydroacridine derivatives may protect against neurotoxicity induced by amyloid-beta (Aβ) peptides. This neuroprotection is vital for developing treatments for Alzheimer's disease .

- Monoamine Oxidase (MAO) Inhibition : Some studies have indicated that compounds related to N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide also inhibit MAO enzymes, which are involved in the breakdown of neurotransmitters and may contribute to mood regulation and cognitive function .

In Vitro Studies

In vitro assays have demonstrated the efficacy of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide and its derivatives:

- AChE Inhibition : The compound has shown significant inhibition of AChE activity in various assays. For instance, one study reported IC50 values as low as 8 nM for certain derivatives .

- Cell Viability Assays : Cytotoxicity studies using cell lines such as HepG2 and Neuro-2A have revealed that while some derivatives exhibit potent AChE inhibition, they also maintain a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

| Compound Name | AChE IC50 (nM) | BChE IC50 (nM) | Cell Line Tested | Observed Effects |

|---|---|---|---|---|

| N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide | 8 | 15 | Neuro-2A | Neuroprotection against Aβ toxicity |

| Tacrine Derivative X | 10 | 12 | HepG2 | Moderate cytotoxicity observed |

| Hybrid Compound Y | 5 | 20 | NIH3T3 | Non-toxic at active concentrations |

In Vivo Studies

In vivo studies have further validated the neuroprotective effects of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide:

- Animal Models : Administration of the compound in animal models has shown improved cognitive function and reduced amyloid plaque accumulation in the brain .

- Pharmacokinetics : Studies indicate that the compound can effectively cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) drug development. The maximum brain concentration achieved was close to its IC50 value for AChE inhibition .

Case Studies

Several case studies highlight the therapeutic potential of N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide:

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in significant improvements in memory tasks compared to control groups. The observed effects correlated with decreased levels of Aβ plaques and enhanced cholinergic signaling .

- Neuroprotective Effects Against Aβ-Induced Toxicity : Another study demonstrated that co-treatment with N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide significantly increased cell viability in Neuro-2A cells exposed to Aβ peptides compared to untreated controls .

Q & A

Basic Research Questions

What are the standard synthetic routes for N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide derivatives?

Methodological Answer:

The synthesis typically involves coupling tetrahydroacridin-9-amine with activated acetamide derivatives. For example:

- Acylation : Reacting tetrahydroacridin-9-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Linker-based derivatives : For compounds with extended alkyl chains (e.g., hexyl or octyl linkers), intermediates like bromoalkyl acetamides are synthesized first. These are then coupled with tetrahydroacridin-9-amine via nucleophilic substitution, monitored by TLC and purified via column chromatography .

- Purity validation : Final compounds are characterized by ¹H/¹³C NMR, HRMS, and HPLC (e.g., 99–100% purity confirmed by reverse-phase HPLC) .

How are structural and purity characteristics validated for N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups in the tetrahydroacridine core at δ 2.5–3.5 ppm). ¹³C NMR identifies carbonyl carbons (~170 ppm) and aromatic carbons (~110–150 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error (e.g., [M+H]⁺ at m/z 335.1765 for a derivative) .

- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) ensure purity ≥99% .

What in vitro assays are used to evaluate the biological activity of these compounds?

Methodological Answer:

- Enzyme Inhibition (Ellman Assay) : For acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition, compounds are tested at 0.1–100 μM. Activity is quantified by measuring thiocholine production via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) at 412 nm .

- Dose-response curves : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

How can contradictions in enzyme inhibition data between similar derivatives be resolved?

Methodological Answer:

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, a derivative may show mixed inhibition due to binding to both the catalytic site and peripheral anionic site of AChE .

- Molecular docking : Tools like AutoDock 4.2 model ligand-enzyme interactions. Discrepancies may arise from variations in alkyl linker length affecting binding to hydrophobic pockets .

- Cross-validation : Compare inhibition data across multiple enzyme sources (e.g., electric eel AChE vs. human recombinant AChE) .

What strategies optimize the multi-step synthesis of hybrid derivatives (e.g., tacrine-acetamide hybrids)?

Methodological Answer:

- Intermediate stability : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) during alkylation steps to prevent side reactions .

- Purification : Use flash chromatography with gradient elution (e.g., 5–50% ethyl acetate in hexane) to separate intermediates.

- Yield improvement : Optimize reaction time and temperature (e.g., 48 hours at 60°C for amide bond formation) .

How do structural modifications (e.g., halogenation, alkyl chain length) impact biological activity?

Methodological Answer:

- Halogenation : Bromine or fluorine at the phenyl ring enhances lipophilicity and AChE binding (e.g., 12k in shows IC₅₀ = 0.8 μM for AChE vs. 12l at 1.2 μM) .

- Alkyl chain length : Longer chains (e.g., heptyl vs. hexyl) improve membrane permeability but may reduce solubility. Balance via logP calculations (e.g., ClogP ~4.5 for optimal blood-brain barrier penetration) .

- SAR analysis : Use 3D-QSAR models to correlate substituent electronic effects (Hammett σ values) with activity .

How can researchers address discrepancies in antioxidant vs. cholinesterase inhibition data?

Methodological Answer:

- Mechanistic studies : Perform radical scavenging assays (e.g., DPPH or ABTS) alongside enzyme inhibition to identify dual-function derivatives. For example, chroman-2-yl acetamide hybrids show both antioxidant (IC₅₀ ~10 μM for ABTS) and AChE inhibitory activity .

- Cellular models : Use SH-SY5Y neuroblastoma cells to assess neuroprotection under oxidative stress, ensuring biological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.